An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Picoline, 3-ethyl-, hydrochloride
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Picoline, 3-ethyl-, hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Picoline, 3-ethyl-, hydrochloride, also known as 3-ethyl-2-methylpyridine hydrochloride, is a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic molecules. This guide provides a detailed technical overview of the predicted ¹H and ¹³C NMR chemical shifts and spectra of 2-picoline, 3-ethyl-, hydrochloride. By understanding the principles of NMR and the influence of molecular structure on spectral data, researchers can confidently identify and analyze this compound.
The formation of a hydrochloride salt significantly impacts the electron density of the pyridine ring. The protonation of the nitrogen atom leads to a general downfield shift of the signals for both the ring protons and the attached alkyl substituents in the NMR spectrum.[4] This guide will, therefore, consider these effects when predicting the chemical shifts.
Experimental Protocol for NMR Analysis
A robust experimental protocol is crucial for obtaining high-quality NMR data. The following is a step-by-step methodology for the preparation and analysis of a 2-picoline, 3-ethyl-, hydrochloride sample.
Sample Preparation
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Solvent Selection: Deuterated solvents are essential for NMR spectroscopy to avoid large solvent signals in the ¹H NMR spectrum. For hydrochloride salts, common choices include deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts due to solvent-solute interactions.[5][6] For this guide, we will consider the spectra as if they were acquired in a common solvent like CDCl₃ for the free base, and then predict the shifts for the hydrochloride in a polar solvent like D₂O or DMSO-d₆.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) or a salt like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, should be added to the sample to provide a reference point for the chemical shift scale (0 ppm).[7]
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Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay, and the spectral width.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required to achieve a good signal-to-noise ratio.
Predicted NMR Spectra and Chemical Shift Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-picoline, 3-ethyl-, hydrochloride. The predictions are based on the known chemical shifts of related compounds such as 2-picoline, 3-picoline, and 3-ethylpyridine, with adjustments for the effects of protonation.[8][9][10][11]
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms of 2-picoline, 3-ethyl-, hydrochloride are numbered as shown in the diagram below.
Caption: Molecular structure of 2-Picoline, 3-ethyl-, hydrochloride with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-picoline, 3-ethyl-, hydrochloride is expected to show five distinct signals corresponding to the aromatic protons and the protons of the methyl and ethyl substituents. The proton on the nitrogen will likely be broadened and may exchange with solvent protons, making it difficult to observe.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-6 | 8.3 - 8.5 | Doublet | ~5-6 | The proton ortho to the protonated nitrogen is expected to be the most downfield of the aromatic protons due to the strong deshielding effect.[12] |
| H-4 | 7.8 - 8.0 | Triplet or Doublet of Doublets | ~7-8 | This proton is meta to the protonated nitrogen and will be shifted downfield. It will be coupled to H-5 and potentially a smaller coupling to H-6. |
| H-5 | 7.4 - 7.6 | Triplet or Doublet of Doublets | ~7-8 | This proton is also meta to the protonated nitrogen and will be in a similar region to H-4, coupled to H-4 and H-6. |
| C7-H₃ | 2.7 - 2.9 | Singlet | - | The methyl group at the C2 position is deshielded by the adjacent protonated nitrogen. |
| C8-H₂ | 2.9 - 3.1 | Quartet | ~7-8 | The methylene protons of the ethyl group are deshielded by the aromatic ring and will be split into a quartet by the adjacent methyl protons. |
| C9-H₃ | 1.2 - 1.4 | Triplet | ~7-8 | The methyl protons of the ethyl group are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons. |
| N-H | Variable | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature, and it often undergoes exchange with residual water or D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the protonation of the nitrogen.[13][14]
| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C-2 | 155 - 158 | The carbon atom attached to the nitrogen is expected to be significantly deshielded. |
| C-6 | 148 - 151 | The other carbon atom ortho to the nitrogen will also be strongly deshielded. |
| C-4 | 140 - 143 | The para carbon atom will experience a moderate downfield shift. |
| C-3 | 135 - 138 | The carbon bearing the ethyl group will be influenced by both the substituent and its position relative to the nitrogen. |
| C-5 | 125 - 128 | This meta carbon is expected to be the most upfield of the aromatic carbons. |
| C-7 | 20 - 23 | The methyl carbon at the C2 position will be in the typical aliphatic region for a methyl group attached to an aromatic ring. |
| C-8 | 23 - 26 | The methylene carbon of the ethyl group. |
| C-9 | 13 - 16 | The methyl carbon of the ethyl group. |
Conclusion
This technical guide provides a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of 2-picoline, 3-ethyl-, hydrochloride. By understanding the expected chemical shifts and coupling patterns, researchers can effectively use NMR spectroscopy to confirm the structure and purity of this compound. The provided experimental protocol serves as a reliable starting point for acquiring high-quality NMR data. It is important to remember that the actual experimental values may vary slightly depending on the specific conditions used for data acquisition.
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